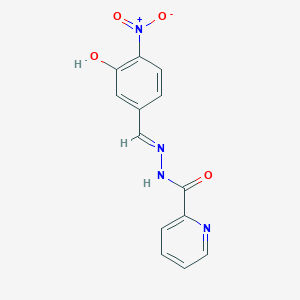

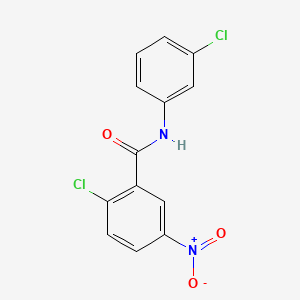

N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives typically involves the condensation reactions between hydrazide compounds and aldehydes in the presence of a catalyst. For instance, derivatives of similar compounds have been synthesized through a series of steps, including condensation, to yield compounds with potential inhibitory activities and interesting structural properties (Li et al., 2013).

Molecular Structure Analysis

Molecular structure analysis using techniques such as X-ray crystallography has revealed detailed geometric parameters of similar compounds. For example, studies have characterized the crystal structures of various nitrobenzylidene derivatives, showing their molecular conformations and intermolecular interactions (Cheng & Liu, 2007).

Chemical Reactions and Properties

The chemical behavior of this compound derivatives includes reactions typical for hydrazides and nitrobenzylidenes, such as nucleophilic addition and cycloaddition reactions. These compounds can participate in various chemical reactions, leveraging the reactive sites present on both the hydrazide and nitrobenzylidene moieties (Görlitzer & Bartke, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The solubility in various solvents and the melting point range can significantly influence the compound's applications in chemical synthesis and pharmaceutical formulations (Osipov, Osyanin, & Klimochkin, 2018).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity, stability, and potential for chemical modifications, are influenced by the functional groups present in the compound. Studies on similar compounds have explored their reactivity patterns, highlighting the roles of nitro and hydrazide groups in chemical transformations and potential applications (Karrouchi et al., 2021).

科学的研究の応用

Material Science and Sensor Development

One prominent application area for derivatives of nitrobenzylidene compounds is in the development of materials and sensors. For example, (E)-N′-Nitrobenzylidene-benzenesulfonohydrazide (NBBSH) derivatives have been explored for their potential in detecting heavy metal ions like mercury (Hg2+), by fabricating sensitive and selective sensors on a glassy carbon electrode. These sensors demonstrated enhanced chemical performances, including higher sensitivity and long-term stability, making them viable for environmental monitoring and safety assessments Hussain et al., 2017.

Biochemical Applications

Derivatives related to N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide also find applications in biochemistry, notably in the synthesis of biomolecules and the study of biochemical processes. For instance, the o-nitrobenzyl group has been utilized as a photosensitive protective group in ribooligonucleotide synthesis, allowing selective deprotection under mild conditions. This approach is significant for constructing RNA molecules with specific sequences for research and therapeutic purposes Ohtsuka et al., 1974.

Corrosion Inhibition

Nitrobenzylidene derivatives have shown potential as corrosion inhibitors, which is crucial for protecting metals against degradation in aggressive environments. For example, Schiff’s base of pyridyl substituted triazoles, including nitrobenzylidene groups, demonstrated effective corrosion inhibition for mild steel in hydrochloric acid solution. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of metal components in industrial applications Ansari et al., 2014.

Antimicrobial and Anticancer Research

Furthermore, nitrobenzylidene derivatives are explored for their antimicrobial and anticancer properties. Compounds like N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine have been tested as inhibitors for carbon steel corrosion but also imply potential biochemical activities due to their structural features. Such compounds can interact with biological targets, offering a pathway for developing new therapeutic agents Iroha et al., 2021.

作用機序

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The presence of a nitro group suggests it might have antimicrobial activity, as many nitro-containing drugs are used for this purpose .

将来の方向性

特性

IUPAC Name |

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-7-9(4-5-11(12)17(20)21)8-15-16-13(19)10-3-1-2-6-14-10/h1-8,18H,(H,16,19)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOJHKFLDYAHNC-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)